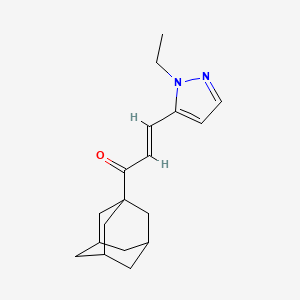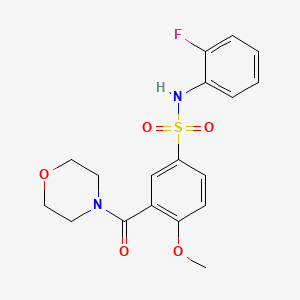![molecular formula C23H21ClN4O3S B4631919 5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4631919.png)
5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
概要
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various chemical strategies, often starting from chloroaniline precursors. For instance, derivatives of N-aryl-hydroxybenzenesulfonamide have been synthesized from halogenated phenols through sulfochlorination and amidation steps, revealing the complexity and versatility of sulfonamide chemistry in yielding structurally diverse molecules (Shen Jun-ju, 2004).
Molecular Structure Analysis
The structural characterization of sulfonamide derivatives, including X-ray crystallography, has provided detailed insights into their molecular architecture. For example, X-ray analysis has revealed the precise arrangement of atoms within the molecules and the types of intramolecular interactions, such as hydrogen bonding, that contribute to their stability and reactivity (L. Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, reflecting their reactivity and potential for chemical modifications. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, showcasing the functional versatility and reactivity of the sulfonamide group in organic synthesis (S. Ebrahimi et al., 2015).
科学的研究の応用
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds show significant promise as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment. Their good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield make them valuable for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activities
Several papers explore the antimicrobial and antitumor potentials of benzenesulfonamide derivatives. For example, Vanparia et al. (2010) synthesized novel benzenesulfonamide compounds and tested their antimicrobial activities against various bacterial and fungal strains. These compounds displayed significantly higher antimicrobial activity compared to their parent molecules, indicating their potential in developing new antimicrobial agents (Vanparia, Patel, Sojitra, Jagani, Dixit, Patel, & Dixit, 2010).
Enzyme Inhibition for Therapeutic Uses
The inhibition of human carbonic anhydrase isozymes by novel sulfonamide derivatives has been a topic of interest due to its implications in treating various diseases, including cancer. Żołnowska et al. (2018) synthesized a series of benzenesulfonyl derivatives that showed significant inhibitory activity against carbonic anhydrase isozymes. These findings suggest potential applications in designing new therapeutic agents for cancer and other diseases (Żołnowska, Sławiński, Szafrański, Angeli, Supuran, Kawiak, Wieczór, Zielińska, Bączek, & Bartoszewska, 2018).
Material Science and Polymer Research
Research into the synthesis and properties of polyamides and polyimides based on benzenesulfonamide derivatives has demonstrated their utility in material science. Yang and Lin (1995) reported on the synthesis of polyamides and polyimides using a diamine derived from benzenesulfonamide, showcasing their solubility, film-forming ability, and thermal stability. These properties indicate their potential applications in the development of advanced materials (Yang & Lin, 1995).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[4-(4-chloroanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-15-6-7-16(14-21(15)32(30,31)25-12-13-29)22-19-4-2-3-5-20(19)23(28-27-22)26-18-10-8-17(24)9-11-18/h2-11,14,25,29H,12-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAZMLBWTCGEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4631841.png)
![N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)
![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)

![butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4631862.png)
![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4631873.png)
![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4631879.png)

![methyl 4-methyl-3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4631888.png)
![1-[2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4631890.png)
![4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4631896.png)

![N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4631910.png)
![2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4631933.png)